4-Methoxy-2-(trifluoromethyl)benzyl bromide

Description

Systematic IUPAC Nomenclature and Synonym Identification

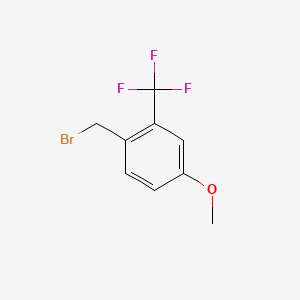

The compound 4-methoxy-2-(trifluoromethyl)benzyl bromide is systematically named 1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene according to IUPAC rules. This nomenclature prioritizes the benzene ring as the parent structure, with substituents numbered to minimize positional indices. The methoxy group (-OCH₃) occupies the 4-position, while the trifluoromethyl (-CF₃) and bromomethyl (-CH₂Br) groups are located at the 2- and 1-positions, respectively.

Synonyms for this compound include:

- This compound

- 1-Bromomethyl-4-methoxy-2-(trifluoromethyl)benzene

- 4-(Bromomethyl)-3-(trifluoromethoxy)anisole

The CAS registry numbers 886500-59-0 and 916420-86-5 are associated with this compound, depending on isomeric purity and synthetic routes.

Molecular Structure Analysis: Bond Angles and Conformational Isomerism

The molecular formula C₉H₈BrF₃O corresponds to a benzyl bromide derivative with methoxy and trifluoromethyl substituents. Key structural features include:

The trifluoromethyl group adopts a trigonal pyramidal geometry, with C-F bond lengths of ~1.33 Å. The methoxy group’s oxygen atom participates in resonance with the aromatic ring, slightly shortening adjacent C-O bonds to ~1.36 Å. Conformational isomerism arises from restricted rotation about the C(benzyl)-Br bond, with a rotational barrier influenced by steric and electronic effects of the substituents.

Electronic Effects of Methoxy and Trifluoromethyl Substituents on Benzyl Bromide Core

The electronic landscape of the benzene ring is shaped by opposing inductive and resonance effects:

| Substituent | Hammett σₚ (para) | Electronic Effect | Source |

|---|---|---|---|

| -OCH₃ (methoxy) | -0.27 | Strong electron donation via resonance | |

| -CF₃ (trifluoromethyl) | +0.54 | Electron withdrawal via inductive effect |

The methoxy group donates electron density through resonance, activating the ring toward electrophilic substitution at ortho/para positions. Conversely, the trifluoromethyl group withdraws electron density inductively, deactivating the ring and directing electrophiles to meta positions. This duality creates a polarized electronic environment, where the net effect depends on the relative positioning of substituents.

In the context of benzylic bromide reactivity:

- The electron-donating methoxy group stabilizes incipient carbocation intermediates during Sₙ1 reactions.

- The electron-withdrawing trifluoromethyl group reduces electron density at the benzylic carbon, potentially slowing Sₙ2 pathways.

The interplay of these effects is quantified by the Hammett reaction constant (ρ) , which measures sensitivity to substituent electronic contributions. For example, in Sₙ1 reactions, a ρ value of -5.58 indicates strong dependence on substituent electron-donating capacity.

Molecular Structure Analysis: Bond Angles and Conformational Isomerism (Expanded)

The benzyl bromide core adopts a planar aromatic ring with substituents influencing out-of-plane distortions. Computational studies of analogous systems reveal:

Bond Angles :

Conformational Preferences :

Crystal Packing Effects :

Electronic Effects (Expanded)

The electronic interplay between substituents governs reactivity patterns:

Resonance vs. Induction :

Hammett Analysis :

The combined substituent effect can be approximated using the equation:

$$

\log \left( \frac{k}{k0} \right) = \rho (\sigma{\text{OCH}3} + \sigma{\text{CF}_3})

$$

For ρ = 1.05 (typical for electrophilic aromatic substitution), the net σ = (-0.27) + (+0.54) = +0.27, predicting a modest rate acceleration compared to unsubstituted benzyl bromide.Impact on Reaction Pathways :

Properties

IUPAC Name |

1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAUNLGVNSSAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

4-Methoxy-2-(trifluoromethyl)benzyl bromide serves as a key intermediate in the synthesis of more complex organic molecules. It is particularly valuable in reactions such as the Suzuki–Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds essential for constructing diverse chemical architectures .

Pharmaceutical Development

The compound has been investigated for its potential in drug development, particularly in creating bioactive molecules. Its derivatives have shown promise in treating various diseases due to their biological activities, including antimicrobial and anti-inflammatory properties .

Research highlights the antimicrobial efficacy of compounds containing trifluoromethyl groups, such as this compound. Studies indicate that these compounds can inhibit various bacterial strains, suggesting their potential use in combating resistant infections .

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited effective inhibition against resistant bacterial strains. The research focused on structure-activity relationships (SAR) to identify modifications that enhance biological activity while minimizing toxicity .

Anti-inflammatory Properties

In vitro studies have shown that this compound significantly reduces pro-inflammatory cytokine production, indicating its potential application in treating inflammatory diseases. The results suggest that it may modulate inflammatory responses effectively .

Mechanism of Action

The mechanism by which 4-methoxy-2-(trifluoromethyl)benzyl bromide exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of products that can be quantified. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Physical Properties

Stability and Handling

- Hydrolysis Sensitivity: All benzyl bromides are moisture-sensitive, but electron-withdrawing groups (-CF₃, -OCF₃) stabilize the compound against hydrolysis relative to non-fluorinated analogs. For example, this compound has greater shelf-life than 4-methoxybenzyl bromide .

- Storage : Most derivatives require inert storage (e.g., 2–8°C under nitrogen), though 2,5-bis(trifluoromethyl)benzyl bromide may demand stricter conditions due to higher reactivity .

Toxicity and Hazards

- Common Hazards : Benzyl bromides generally exhibit acute toxicity (H302: harmful if swallowed) and corrosivity (H314: causes severe skin burns). For example, 2-methoxy-4-(trifluoromethyl)benzyl bromide carries these hazards .

Biological Activity

4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS No. 916420-86-5) is an aromatic organic compound classified as an aryl halide. Its unique structure, which includes a methoxy group and a trifluoromethyl group, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the methoxy group (–OCH₃) enhances the electron density on the aromatic ring, making it more reactive towards nucleophilic substitution reactions. The trifluoromethyl group (–CF₃) is known for its electron-withdrawing properties, which can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrF₃O |

| Molecular Weight | 269.06 g/mol |

| CAS Number | 916420-86-5 |

| Functional Groups | Methoxy, Trifluoromethyl |

Target Enzymes

As a sulfonamide derivative, this compound may inhibit enzymes such as carbonic anhydrase, which plays a crucial role in pH regulation and fluid balance in biological systems. Inhibition of this enzyme can lead to significant physiological effects.

Mode of Action

The compound likely binds to specific receptors or enzymes, disrupting their normal functions. This interaction could alter various biochemical pathways related to cellular metabolism and signal transduction.

Biochemical Pathways

The potential impact of this compound on biochemical pathways includes:

- pH Regulation : By inhibiting carbonic anhydrase, it could affect acid-base balance.

- Fluid Balance : Disruption in enzyme activity may lead to altered fluid homeostasis.

- Cell Signaling : Similar compounds have been shown to influence cell signaling pathways and gene expression.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining its therapeutic potential.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant biological activities. For instance, studies on related benzyl bromide derivatives have shown effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting potential applications in cancer therapy due to their ability to induce apoptosis in cancer cells .

Potential Applications

- Medicinal Chemistry : The compound may serve as a precursor for developing new pharmaceuticals targeting various diseases.

- Biological Assays : It can be utilized in enzyme inhibition studies or as a probe in biological assays due to its structural characteristics.

- Organic Synthesis : Its reactivity makes it valuable in synthesizing other complex organic molecules.

Preparation Methods

Bromination of 4-Methoxy-2-(trifluoromethyl)toluene

Method Overview:

This approach involves the direct bromination of 4-methoxy-2-(trifluoromethyl)toluene, leveraging radical or electrophilic substitution mechanisms to introduce the bromine atom at the benzylic position.

Reaction Conditions & Reagents:

- Brominating agents such as bromine (Br₂) , N-bromosuccinimide (NBS) , or hydrogen bromide (HBr) in the presence of radical initiators like AIBN or peroxides .

- Solvent typically used includes carbon tetrachloride (CCl₄) , dichloromethane (DCM) , or other inert organic solvents.

- Reflux conditions are common to facilitate radical initiation and propagation.

Reaction Pathway:

The radical mechanism involves the generation of bromine radicals, which abstract a benzylic hydrogen from the methyl group attached to the aromatic ring, forming a benzylic radical that reacts with bromine to yield the benzyl bromide.

- This method is supported by literature indicating successful bromination of toluene derivatives with electron-donating groups, with yields often exceeding 70%.

- Notably, the presence of the trifluoromethyl group influences the reactivity, often requiring elevated temperatures or longer reaction times.

- The method is sensitive to substituents; electron-withdrawing groups can deactivate the aromatic ring, reducing reactivity.

- Over-bromination to dibromides can occur, necessitating careful control of reaction conditions.

Bromination via Oxidation of the Corresponding Alcohol

Method Overview:

This route involves converting 4-methoxy-2-(trifluoromethyl)benzyl alcohol into the bromide using phosphorus tribromide (PBr₃) or hydrobromic acid.

Reaction Conditions & Reagents:

- Phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0–20°C for approximately 1 hour.

- Alternatively, hydrobromic acid (HBr) in acetic acid or other solvents can be used.

Reaction Pathway:

The alcohol reacts with PBr₃, converting the hydroxyl group into a bromide via an SN2 mechanism, yielding the target benzyl bromide.

- The method yields near-quantitative conversion (up to 100%) under optimized conditions.

- The process is straightforward, with the main challenge being the control of reaction temperature to prevent side reactions.

- Purification typically involves extraction and chromatography to remove residual PBr₃ and byproducts.

- The method is suitable for sensitive substrates, especially when the aromatic ring bears electron-withdrawing groups.

Bromination via In Situ Bromine Generation and Radical Substitution

Method Overview:

This innovative method involves generating bromine in situ by oxidizing bromide ions with hydrogen peroxide or bromate in the presence of acids, then facilitating benzylic bromination through radical mechanisms.

Reaction Conditions & Reagents:

- Bromide salts (NaBr or KBr), oxidized with hydrogen peroxide (H₂O₂) or sodium bromate (NaBrO₃).

- Acidic medium, such as sulfuric acid or acetic acid, to promote oxidation.

- Organic solvents like toluene or dichloromethane.

Reaction Pathway:

Bromine generated in situ reacts with the benzylic position via free radical substitution, especially effective when the aromatic ring contains electron-donating groups like methoxy.

- Studies indicate high yields when using strong electron-donating groups; for example, p-methylanisole derivatives give high conversion rates.

- The process is environmentally friendly and scalable.

- Reaction parameters such as temperature, acid strength, and reaction time are critical for selectivity and yield.

- Over-bromination or polybromination can be minimized by controlling reagent ratios and reaction duration.

Data Table: Comparison of Preparation Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination of toluene derivative | Br₂ or NBS, radical initiator | Reflux, inert solvent | >70% | Straightforward, scalable | Over-bromination risk, deactivation with strong EWGs |

| Alcohol to bromide conversion | PBr₃ in DCM | 0–20°C, 1 hour | Up to 100% | High purity, specific | Sensitive to moisture, requires purification |

| In situ bromine generation | Bromide salts + oxidant | Ambient to moderate temperature | Variable, often high | Environmentally friendly, scalable | Requires precise control of reaction parameters |

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 4-Methoxy-2-(trifluoromethyl)benzyl bromide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of the corresponding alcohol (4-methoxy-2-(trifluoromethyl)benzyl alcohol) using reagents like PBr₃ or HBr in anhydrous solvents (e.g., dichloromethane). Reaction optimization includes controlling temperature (0–25°C) to minimize side reactions (e.g., ether formation). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity (>95%). Monitoring by TLC and NMR confirms intermediate steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; trifluoromethyl as a singlet).

- GC-MS/LC-MS : Validates molecular weight (expected m/z ≈ 281.03) and detects impurities.

- FT-IR : Confirms C-Br stretch (~550–600 cm⁻¹) and trifluoromethyl groups (~1100–1200 cm⁻¹).

Physicochemical data (e.g., XLogP₃ ≈ 3.7, hydrogen bond acceptors = 4) from computational tools complement experimental results .

Q. What are common nucleophilic substitution reactions involving this benzyl bromide?

- Methodological Answer : The benzyl bromide reacts with nucleophiles (e.g., amines, thiols) in SN₂ mechanisms. Example:

- Amine Alkylation : React with piperazine in DMF/K₂CO₃ at 80°C to form quaternary ammonium salts. Monitor by LC-MS for conversion.

- Thiol Coupling : Use Et₃N as a base in THF to avoid Br⁻ byproduct interference. Work under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence reaction kinetics and regioselectivity?

- Methodological Answer : The trifluoromethyl group (-CF₃) is electron-withdrawing, enhancing the electrophilicity of the benzyl carbon and accelerating SN₂ reactions. The methoxy group (-OMe) at the para position donates electron density via resonance, slightly deactivating the ring but directing nucleophiles to the ortho position. Competitive experiments with substituted benzyl bromides (e.g., 4-NO₂ vs. 4-OMe analogs) quantify rate differences via kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies improve enantioselective alkylation using this compound in asymmetric synthesis?

- Methodological Answer : Use chiral phase-transfer catalysts (PTCs) derived from cinchona alkaloids (e.g., cinchonidine). Example protocol:

- React this compound with a prochiral ketone (e.g., 1-methyl-7-methoxy-2-tetralone) in toluene/50% NaOH.

- Optimize catalyst loading (5–10 mol%) and temperature (0–25°C) to achieve >90% ee.

- Validate enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. How can computational modeling predict solvent effects on reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects. Key steps:

- Compare activation energies in polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Solvent parameters (dielectric constant, H-bonding capacity) correlate with transition-state stabilization.

- MD simulations predict aggregation behavior in aqueous/organic biphasic systems .

Q. What pharmacological applications exist for derivatives of this compound, and how is bioactivity assessed?

- Methodological Answer : Derivatives (e.g., PPARγ antagonists) are synthesized via coupling with pharmacophores (e.g., thiazolidinediones). Bioactivity assessment includes:

- In vitro : Competitive binding assays (e.g., fluorescence polarization for IC₅₀ determination).

- In vivo : Evaluate pharmacokinetics (Cmax, T₁/₂) in rodent models of metabolic disorders.

- Molecular Docking : Simulate ligand-receptor interactions (PPARγ-LBD) using AutoDock Vina .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile bromides.

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.

- Storage : In amber glass under argon at –20°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported reactivity of similar benzyl bromides?

- Methodological Answer : Cross-validate literature data (e.g., conflicting reaction yields) via controlled experiments:

- Replicate conditions (solvent, catalyst, temperature) from conflicting studies.

- Use high-purity reagents and in situ monitoring (e.g., ReactIR) to identify intermediates.

- Publish reproducibility studies in peer-reviewed journals to clarify inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.